Source: [] A. Krasovskiy, P. Knochel, Zinc for Negishi Cross-Coupling, Angewandte Chemie International Edition, 2006, 45, 6886 ()
3-Cyanopropylzinc bromide finds application as a nucleophilic reagent in organic synthesis. Its primary use is in the Negishi cross-coupling reaction, which allows the formation of carbon-carbon bonds between an alkyl or alkenyl halide and an organohalide or pseudohalide []. This versatile reaction is widely employed in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and functional materials.
While the Negishi cross-coupling reaction is the primary use for 3-cyanopropylzinc bromide in research, there is ongoing exploration of its potential applications in other areas. This includes its use as a catalyst for various organic transformations [] and as a precursor for the development of new functional materials.